ABC-1

Description

Structure

3D Structure

Properties

CAS No. |

309735-05-5 |

|---|---|

Molecular Formula |

C16H16N2OS |

Molecular Weight |

284.4 g/mol |

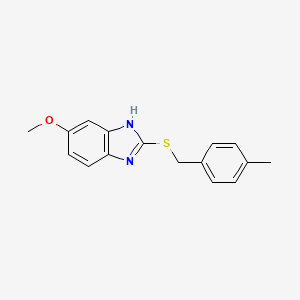

IUPAC Name |

6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

InChI Key |

HRUYBRGMRSNLNW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABC-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biochemical Properties of ABC-1 (ABCA1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ATP-binding cassette transporter A1 (ABCA1), historically known as ABC-1, is a crucial membrane protein that plays a pivotal role in cellular cholesterol and phospholipid homeostasis.[1] It is a member of the ATP-binding cassette (ABC) transporter superfamily, which utilizes the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.[2][3] ABCA1 is particularly significant for its function in the initial steps of reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues for transport back to the liver.[4][5]

Mutations in the ABCA1 gene are the cause of Tangier disease, a rare autosomal recessive disorder characterized by a severe deficiency or absence of high-density lipoprotein (HDL) in the blood, leading to the accumulation of cholesteryl esters in various tissues and a heightened risk of cardiovascular disease.[3][6][7][8][9] This direct link to human pathology underscores ABCA1's importance as a therapeutic target for managing atherosclerosis and other lipid-related disorders.[6] This guide provides a detailed overview of the core biochemical properties of ABCA1, its regulatory pathways, and key experimental protocols used in its study.

Core Biochemical and Structural Properties

ABCA1 is a large, multi-domain protein that functions as a cholesterol efflux pump.[1] Its structure and function are intricately linked to its role in lipid transport.

Structural Organization: The human ABCA1 protein is composed of 2261 amino acids.[2][9] Its structure, resolved by cryo-electron microscopy, reveals a complex architecture consisting of:

-

Two Transmembrane Domains (TMDs): Each TMD is composed of six membrane-spanning helices that anchor the protein in the plasma membrane.[2][5] Unlike many other ABC transporters that form a sealed cavity, the TMDs in ABCA1 are partially open to the lipid bilayer, suggesting a mechanism for the lateral entry of lipid substrates.[2]

-

Two Nucleotide-Binding Domains (NBDs): Located in the cytoplasm, these domains contain conserved Walker A and Walker B motifs responsible for binding and hydrolyzing ATP.[5] The energy released from ATP hydrolysis drives the conformational changes necessary for lipid transport.

-

Two Large Extracellular Domains (ECDs): These domains are crucial for the interaction with apolipoproteins, such as apolipoprotein A-I (ApoA-I), which act as acceptors for the effluxed lipids.[2]

-

A C-terminal Regulatory Domain: This region is involved in modulating the transporter's activity.

Data Presentation: Quantitative Properties of Human ABCA1

| Property | Value | Reference |

| Gene Locus | Chromosome 9q31.1 | [2][9] |

| Number of Exons | 50 | [9] |

| Protein Size | 2261 amino acids | [2][9] |

| Molecular Weight | ~220 kDa | [1] |

| Substrates | Cholesterol, Phospholipids (e.g., Phosphatidylcholine) | [2][4][6][10] |

| Lipid Acceptor | Lipid-poor Apolipoprotein A-I (ApoA-I), Apolipoprotein E (ApoE) | [1] |

| ATPase Activity (Vmax) | 78.5 ± 8.0 nmol mg⁻¹ min⁻¹ | [11] |

| Michaelis Constant (Km) for ATP | 1.9 ± 0.6 mM | [11] |

Function and Enzymatic Activity

The primary function of ABCA1 is to mediate the efflux of cellular cholesterol and phospholipids to extracellular lipid-poor apolipoproteins, thereby forming nascent HDL particles.[1][7] This process is the rate-limiting step in HDL formation.

Mechanism of Action: The transport cycle is powered by ATP hydrolysis at the NBDs. While the precise mechanism is still under investigation, it is believed to involve the following steps:

-

ABCA1 binds ATP, which induces a conformational change.

-

This change facilitates the translocation of phospholipids and cholesterol from the inner leaflet to the outer leaflet of the plasma membrane.

-

Lipid-poor ApoA-I binds to the extracellular domains of ABCA1, which stabilizes the transporter in an active conformation.

-

The accumulated lipids on the outer leaflet are then transferred to ApoA-I, forming a nascent HDL particle.

-

ATP hydrolysis resets the transporter to its initial state, ready for another cycle.

ATPase Activity: Purified ABCA1 exhibits robust, magnesium-dependent ATPase activity when reconstituted into liposomes containing phosphatidylcholine.[10] This activity can be modulated by various factors. Interestingly, the addition of cholesterol has been shown to decrease ATPase activity in some contexts, suggesting a complex regulatory mechanism.[10][12] However, other studies indicate that in the presence of anionic lipids like phosphatidylserine, cholesterol can stimulate the ATPase activity of ABCA1.[13]

Regulation and Signaling Pathways

The expression and activity of ABCA1 are tightly regulated by multiple signaling pathways, ensuring that cellular cholesterol levels are maintained within a narrow range.

Transcriptional Regulation by LXR/RXR: The most well-characterized regulatory pathway involves the Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs).[4][14]

-

LXRs are nuclear receptors that function as cellular cholesterol sensors.

-

When cellular cholesterol levels rise, cholesterol-derived oxysterols bind to and activate LXRs.

-

The activated LXR forms a heterodimer with RXR.

-

This LXR/RXR complex binds to a specific DNA sequence known as the LXR response element (LXRE) in the promoter region of the ABCA1 gene.[4]

-

This binding event recruits coactivators and initiates the transcription of ABCA1, leading to increased protein synthesis and enhanced cholesterol efflux.[4][9]

Mandatory Visualization: LXR-mediated Transcriptional Regulation of ABCA1

References

- 1. ABCA1 - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Tangier Disease and ABCA1 - Home [slavneygen677s11.weebly.com]

- 4. Structure, function and regulation of the ABC1 gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tangier disease and ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tangier Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. endocrinologiapediatrica.org [endocrinologiapediatrica.org]

- 9. Tangier Disease: Familial High-Density Lipoprotein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. Purification and ATPase activity of human ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol efflux mechanism revealed by structural analysis of human ABCA1 conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol transport via ABCA1: new insights from solid-phase binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ATPase activity of ABCA1 is increased by cholesterol in the presence of anionic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ABCA1 | ABCA subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Characterization of ABC-1 (ABCA1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of the ATP-binding cassette transporter A1 (ABCA1), a crucial protein in cellular lipid homeostasis and a key target in drug development for cardiovascular and other diseases. This document details the biochemical and cellular functions of ABCA1, outlines protocols for key in vitro assays, and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Core Functions and Properties of ABCA1

ABCA1 is a membrane-bound protein that belongs to the ATP-binding cassette (ABC) transporter superfamily. Its primary function is to mediate the efflux of cellular cholesterol and phospholipids to extracellular acceptors, most notably apolipoprotein A-I (apoA-I), the major protein component of high-density lipoprotein (HDL). This process is the initial and rate-limiting step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Dysfunctional ABCA1 leads to Tangier disease, a severe HDL deficiency syndrome characterized by cholesterol accumulation in various tissues.

The transporter is a 220 kDa protein that is ubiquitously expressed, with higher levels found in tissues central to lipid metabolism such as the liver, small intestine, and adipose tissue.[1] At the subcellular level, ABCA1 is localized to the plasma membrane and is also found in intracellular vesicles, including early and late endosomes and lysosomes, suggesting a complex trafficking pathway that modulates its surface expression and activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro activity of human ABCA1. These values are essential for comparative studies and for the evaluation of potential therapeutic modulators.

| Parameter | Value | Conditions |

| ATPase Activity | ||

| Km (ATP) | 1.86 mM | Recombinant human ABCA1 purified in digitonin, measured using an ATP/NADH consumption-coupled assay at 37°C. |

| Vmax | 78.5 nmol mg-1 min-1 | Recombinant human ABCA1 purified in digitonin, measured using an ATP/NADH consumption-coupled assay at 37°C.[3] |

| Cholesterol Efflux | ||

| Km (apoA-I) | 5.3 ± 0.8 µg/mL | J774 macrophages labeled with [3H]cholesterol, 4-hour incubation with apoA-I.[4] |

| Vmax | 10.2 ± 0.5 %/4 h | J774 macrophages labeled with [3H]cholesterol, 4-hour incubation with apoA-I.[4] |

| Km (apoA-I) | 2.3 ± 0.2 µg/mL | J774 macrophages labeled with BODIPY-cholesterol, 4-hour incubation with apoA-I.[4] |

| Vmax | 16.1 ± 0.3 %/4 h | J774 macrophages labeled with BODIPY-cholesterol, 4-hour incubation with apoA-I.[4] |

Note on Substrate Binding: While ABCA1 facilitates the transport of cholesterol and phospholipids, some studies using solid-phase binding assays have shown no direct, high-affinity binding of cholesterol or apoA-I to purified and immobilized ABCA1.[5] This suggests a more complex mechanism of substrate translocation that may not involve a classical high-affinity binding pocket, or that such interactions are transient and difficult to detect with the methods employed. The interaction is thought to involve apoA-I binding to the cell surface, possibly to ABCA1 in its native membrane environment or to accessory proteins, which then triggers the efflux process.[5]

Key In Vitro Experimental Protocols

Detailed methodologies for the characterization of ABCA1 are crucial for reproducible and reliable data. Below are protocols for essential in vitro assays.

ABCA1 Expression and Purification

The production of functional ABCA1 is a prerequisite for most in vitro studies. A common method involves the use of a human cell expression system, such as HEK293 cells, to ensure proper protein folding and post-translational modifications.

Protocol:

-

Vector Construction: Clone the human ABCA1 cDNA into a suitable mammalian expression vector. A C-terminal tag (e.g., 1D4 peptide, FLAG-tag) can be added to facilitate purification.

-

Cell Transfection and Selection: Transfect HEK293 cells with the expression vector. For stable expression, select transfected cells using an appropriate antibiotic.

-

Protein Expression: Induce ABCA1 expression using a suitable inducer if an inducible promoter system is used.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM) and protease inhibitors.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity resin corresponding to the protein tag (e.g., anti-FLAG M2 affinity gel).

-

Elution: After washing the resin to remove non-specifically bound proteins, elute the purified ABCA1 using a competitive peptide (e.g., 3xFLAG peptide).

-

Size-Exclusion Chromatography: For further purification and to ensure homogeneity, subject the eluted protein to size-exclusion chromatography.

In Vitro ATPase Activity Assay

The ATPase activity of ABCA1 is fundamental to its transport function. This assay measures the rate of ATP hydrolysis by purified and reconstituted ABCA1.

Protocol:

-

Reconstitution of ABCA1: Reconstitute the purified ABCA1 into liposomes of a defined lipid composition (e.g., phosphatidylserine-rich liposomes) or into nanodiscs.

-

NADH-Coupled Assay: The ATPase activity can be measured using an NADH consumption-coupled spectrophotometric assay. This assay couples the production of ADP to the oxidation of NADH.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the reconstituted ABCA1, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH) in a suitable buffer.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of ATP.

-

Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.

Cholesterol Efflux Assay

This cell-based assay is the gold standard for assessing ABCA1 function. It measures the movement of labeled cholesterol from cells to an extracellular acceptor.

Protocol:

-

Cell Culture: Plate cells that endogenously express or are engineered to overexpress ABCA1 (e.g., J774 macrophages, BHK, or HEK293 cells) in 24-well plates.

-

Cholesterol Labeling: Label the cellular cholesterol pools by incubating the cells with a medium containing [3H]cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol for 24-48 hours.

-

Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools. During this step, ABCA1 expression can be upregulated by treating the cells with an LXR agonist (e.g., T0901317) or cAMP analogs (for murine cells).

-

Efflux: Replace the medium with a serum-free medium containing the cholesterol acceptor (e.g., purified apoA-I or HDL).

-

Quantification: After a defined incubation period (typically 2-4 hours), collect the medium and lyse the cells. Measure the radioactivity or fluorescence in both the medium and the cell lysate using a scintillation counter or a fluorescence plate reader, respectively.

-

Calculation: Calculate the percentage of cholesterol efflux as the amount of label in the medium divided by the total amount of label (medium + cells), multiplied by 100.

Phospholipid Efflux Assay

Similar to the cholesterol efflux assay, this method quantifies the movement of phospholipids from cells, which is also a key function of ABCA1.

Protocol:

-

Cell Culture: Plate ABCA1-expressing cells as described for the cholesterol efflux assay.

-

Phospholipid Labeling: Label the cellular phospholipids by incubating the cells with a medium containing a labeled phospholipid precursor, such as [3H]choline.

-

Equilibration and Upregulation: Wash the cells and incubate in serum-free medium, with the option of adding an LXR agonist to upregulate ABCA1 expression.

-

Efflux: Incubate the cells with the phospholipid acceptor (e.g., apoA-I).

-

Quantification: After the incubation period, collect the medium and lyse the cells. Measure the radioactivity in both fractions.

-

Calculation: Calculate the percentage of phospholipid efflux as the radioactivity in the medium divided by the total radioactivity (medium + cells), multiplied by 100.

Signaling Pathways and Regulation

The function and expression of ABCA1 are tightly regulated by complex signaling networks. The following diagrams illustrate two key pathways.

Caption: LXR/RXR signaling pathway regulating ABCA1 gene expression.

Caption: ApoA-I/ABCA1-mediated activation of the JAK2/STAT3 signaling pathway.

Conclusion

The in vitro characterization of ABCA1 is a multifaceted process that provides critical insights into its function and regulation. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers in academia and industry. A thorough understanding of ABCA1's in vitro properties is essential for the development of novel therapeutics aimed at modulating lipid metabolism and related diseases. The provided signaling pathway diagrams further elucidate the complex regulatory mechanisms governing ABCA1 activity, highlighting potential nodes for therapeutic intervention.

References

Toxicological Profile of ABC-1: A Technical Guide

Disclaimer: A comprehensive search for a publicly documented compound designated "ABC-1" did not yield specific toxicological data. The substance name appears to be a placeholder or internal code not present in scientific literature or safety databases. The information presented in this document is therefore a representative template for a toxicological profile, using a hypothetical compound to illustrate the structure, data presentation, and detailed methodologies requested. All data, pathways, and protocols are for illustrative purposes only.

Executive Summary

This document provides a detailed toxicological profile of the hypothetical compound this compound. The profile covers key areas of toxicological assessment, including acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity. Data is presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols for pivotal studies are provided, alongside visualizations of a proposed toxicological mechanism and an experimental workflow to guide researchers and drug development professionals.

Summary of Toxicological Data

Quantitative data from key toxicological studies on this compound are summarized below. These studies were conducted in accordance with established regulatory guidelines.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (Median Lethal Dose) |

| Rat | Oral | 1500 mg/kg |

| Rat | Dermal | > 2000 mg/kg |

| Mouse | Intraperitoneal | 450 mg/kg |

Table 2: Repeated Dose Toxicity of this compound (90-Day Oral Study)

| Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Target Organs Identified |

| Rat | 50 mg/kg/day | 150 mg/kg/day | Liver, Kidney |

| Dog | 30 mg/kg/day | 100 mg/kg/day | Liver, Gastrointestinal Tract |

Table 3: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Positive |

| In Vivo Micronucleus Test | Rat Bone Marrow | N/A | Negative |

Detailed Experimental Protocols

Detailed methodologies for key toxicological assessments are provided to ensure transparency and reproducibility.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: All strains were tested in the presence and absence of a rat liver post-mitochondrial fraction (S9) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: The plate incorporation method was used. Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer control were combined in molten top agar and poured onto minimal glucose agar plates. Positive and negative controls were run concurrently. Plates were incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies per plate was counted. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the mean concurrent negative control value.

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rats

-

Objective: To determine the potential adverse effects of this compound following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Groups: Vehicle control (0.5% methylcellulose), 50 mg/kg/day, 150 mg/kg/day, and 450 mg/kg/day.

-

Administration: The test article was administered once daily via oral gavage.

-

Observations: Clinical signs, body weight, and food consumption were monitored weekly. Ophthalmoscopy was performed prior to the study and at termination.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis were conducted on all animals at termination.

-

Histopathology: A full histopathological examination was performed on the control and high-dose groups. Target organs identified at the high dose were also examined in the low- and mid-dose groups.

-

Data Analysis: Statistical analysis was performed to identify significant differences between treated and control groups. The NOAEL was established as the highest dose level at which no statistically or biologically significant adverse findings were observed.

Mechanistic Insights and Visualizations

Visual diagrams are provided to clarify complex biological pathways and experimental processes related to the toxicological assessment of this compound.

Proposed Mechanism of Action: Mitochondrial Toxicity Pathway

The following diagram illustrates the hypothesized mechanism by which this compound induces cellular toxicity through the disruption of mitochondrial function, leading to oxidative stress and apoptosis.

Experimental Workflow: In Vitro Genotoxicity Assessment

This diagram outlines the decision-making process and workflow for assessing the genotoxicity of a test compound like this compound.

Logical Relationship: Risk Assessment Decision Tree

This diagram illustrates a simplified decision tree for classifying the risk of this compound based on key toxicological endpoints.

An In-depth Technical Guide to the Solubility and Stability Testing of ABC-1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: ABC-1 is a hypothetical compound. This guide is for illustrative purposes and is based on established principles of pharmaceutical solubility and stability testing.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive overview of the core methodologies and data interpretation for the solubility and stability testing of the hypothetical compound, this compound. Adherence to these testing protocols is essential for advancing a drug candidate through preclinical and clinical development, ensuring its safety, efficacy, and quality.

Solubility Testing of this compound

Aqueous solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. The following sections detail the experimental protocols for determining the kinetic and thermodynamic solubility of this compound.

Experimental Protocols

2.1.1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that precipitates from a solution when rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is valuable in early drug discovery for identifying compounds with potential solubility liabilities.[1][2]

-

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add a small volume of the this compound stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4) to achieve a range of final concentrations.

-

Allow the plate to incubate at room temperature for a specified period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

-

2.1.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is considered the gold standard for solubility determination and is crucial for formulation development.[1][3]

-

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[3]

-

Agitate the vials at a constant temperature (typically 37 °C ± 1 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

After incubation, filter the samples to remove any undissolved solid.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Perform a minimum of three replicate determinations at each pH condition.[3]

-

Data Presentation

Table 1: Solubility Data for this compound

| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | 7.4 | 25 | 85 |

| Thermodynamic | 1.2 | 37 | 150 |

| Thermodynamic | 4.5 | 37 | 95 |

| Thermodynamic | 6.8 | 37 | 50 |

| Thermodynamic | 7.4 | 37 | 45 |

Experimental Workflow

Caption: Workflow for kinetic and thermodynamic solubility testing of this compound.

Stability Testing of this compound

Stability testing is a critical component of drug development that provides information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the retest period for the drug substance and the shelf life for the drug product.

Experimental Protocols

3.1.1. Forced Degradation Studies

Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products of this compound and to establish the intrinsic stability of the molecule.[4] This information is used to develop stability-indicating analytical methods.

-

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

-

Methodology:

-

Expose solutions of this compound to a variety of stress conditions, including:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours (for solid state)

-

Photolytic: Expose to light according to ICH Q1B guidelines

-

-

Analyze the stressed samples at appropriate time points using a suitable stability-indicating method (e.g., HPLC with UV and mass spectrometric detection).

-

Characterize any significant degradation products.

-

3.1.2. ICH Stability Studies

Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to evaluate the stability of this compound under defined storage conditions.

-

Objective: To establish the retest period for this compound and recommend storage conditions.

-

Methodology:

-

Store at least three primary batches of this compound in container closure systems that simulate the proposed packaging for storage and distribution.[5]

-

Place the batches under the following storage conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Data Presentation

Table 2: Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradants |

| 0.1 N HCl, 60°C, 24h | 15.2 | DEG-1, DEG-2 |

| 0.1 N NaOH, 60°C, 24h | 8.5 | DEG-3 |

| 3% H₂O₂, RT, 24h | 22.1 | DEG-4 |

| 80°C, 48h | 5.3 | DEG-1 |

| Photolytic (ICH Q1B) | 11.8 | DEG-5 |

Table 3: Long-Term Stability of this compound at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 99.7 | 0.18 |

| 6 | White Powder | 99.5 | 0.21 |

| 12 | White Powder | 99.2 | 0.25 |

| 24 | White Powder | 98.9 | 0.32 |

Table 4: Accelerated Stability of this compound at 40°C/75% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | White Powder | 98.5 | 0.45 |

| 6 | White Powder | 97.2 | 0.78 |

Experimental Workflow

Caption: Workflow for forced degradation and ICH stability studies of this compound.

Hypothetical Signaling Pathway for this compound

To fulfill the requirement for a signaling pathway diagram, the following illustrates a hypothetical mechanism of action for this compound, where it is postulated to inhibit the fictitious "Kinase X" in a cancer-related pathway.

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.

Conclusion

This guide has outlined the fundamental principles and experimental protocols for the solubility and stability testing of the hypothetical compound this compound. The systematic application of these methodologies will generate the critical data required to support the progression of this compound through the drug development pipeline. The provided tables and diagrams serve as templates for data presentation and workflow visualization, which are essential for clear communication and decision-making within a research and development team.

References

The Role of ABC-1 in Cellular Lipid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on the ATP-binding cassette transporter A1 (ABC-1), also known as ABCA1. We delve into the core functions of ABCA1, its intricate signaling pathways, and the detailed experimental protocols used to elucidate its mechanisms. This guide is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on lipid metabolism, cardiovascular disease, and related therapeutic areas.

Core Function and Significance

This compound is a crucial membrane transporter that plays a pivotal role in reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2][3] This function is central to maintaining cellular and systemic lipid homeostasis. The transporter facilitates the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, primarily apolipoprotein A-I (apoA-I), leading to the formation of nascent high-density lipoprotein (HDL) particles.[1][2][4] Due to its critical role in cholesterol metabolism, dysregulation of this compound function is associated with Tangier disease, a rare genetic disorder characterized by a severe reduction in HDL levels and an increased risk of cardiovascular disease.[5]

Quantitative Data on this compound Function and Regulation

The following tables summarize key quantitative data from various studies, providing insights into the regulation of this compound expression and its cholesterol efflux activity under different experimental conditions.

Table 1: Effect of LXR Agonists on ABCA1 Expression and Cholesterol Efflux

| Cell Type | LXR Agonist | Treatment Duration | Fold Change in ABCA1 mRNA Expression | Fold Change in ABCA1 Protein Expression | % Increase in Cholesterol Efflux to apoA-I | Reference |

| Immortalized Mouse Aortic Endothelial Cells (iMAEC) | 22(R)-hydroxycholesterol/ 9-cis-retinoic acid | 24 hours | Not Reported | Significant Increase | Significant Increase | [3] |

| Immortalized Mouse Aortic Endothelial Cells (iMAEC) | GW3965/SR11237 | 24 hours | Not Reported | Significant Increase | Significant Increase | [3] |

| Macrophage-like cell lines | T0901317 + 9-cis-retinoic acid (T+9) | Not Reported | Not Reported | Decreased under high glucose | 34.1% (normal glucose) vs. 20.3% (high glucose) | [6] |

Table 2: ApoA-I-Mediated Cholesterol Efflux

| Cell Type | Condition | % Cholesterol Efflux to apoA-I (5h) | Reference |

| Adipocytes | Basal | ~2.4% | [1] |

| J774 Macrophages | Basal | ~3.3% | [1] |

Table 3: Regulation of ABCA1 Expression by MicroRNAs

| MicroRNA | Cell Line | Effect on ABCA1 mRNA | Effect on ABCA1 Protein | Effect on Cholesterol Efflux to apoA-I | Reference |

| miR-758 | Mouse Peritoneal Macrophages, HepG2, Hepa | Repression | Repression | Reduction | [7][8] |

| anti-miR-758 | Macrophages, Hepatic cells | Increase | Increase | Increase | [7] |

| miR-33 | Huh7, A549 | Inhibition | Inhibition | Not Reported | [9] |

| anti-miR-33 | Huh7, A549 | Increase | Increase | Not Reported | [9] |

Signaling Pathways Regulating this compound

The expression and activity of this compound are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies to modulate this compound function.

LXR/RXR Transcriptional Regulation

The liver X receptors (LXRα and LXRβ) and retinoid X receptors (RXR) are nuclear receptors that form a heterodimer and are key transcriptional regulators of this compound.[10] When activated by oxysterols (LXR ligands) and retinoids (RXR ligands), the LXR/RXR heterodimer binds to the LXR response element (LXRE) in the promoter region of the ABCA1 gene, inducing its transcription.[3] This pathway is a central mechanism for upregulating this compound expression in response to cellular cholesterol overload.

ApoA-I Signaling Cascade

The interaction of apolipoprotein A-I (apoA-I) with this compound at the cell surface initiates a signaling cascade that is essential for efficient cholesterol efflux. This cascade involves the activation of several protein kinases, including protein kinase A (PKA) and protein kinase C (PKC), as well as Janus kinase 2 (JAK2). Furthermore, the small GTPase Cdc42 is activated upon apoA-I binding, which in turn can activate the c-Jun N-terminal kinase (JNK) pathway. These signaling events are thought to modulate the post-translational activity of this compound and facilitate the removal of cellular lipids.

MicroRNA Regulation

Post-transcriptional regulation by microRNAs (miRNAs) has emerged as a significant mechanism for controlling this compound expression. MiRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs, including miR-33 and miR-758, have been shown to directly target ABCA1 mRNA, thereby downregulating its expression and consequently reducing cholesterol efflux.[7][8][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study this compound function.

Cholesterol Efflux Assay

This assay measures the ability of cells to efflux cholesterol to an acceptor molecule, such as apoA-I.

Materials:

-

Baby Hamster Kidney (BHK) cells transfected with a mifepristone-inducible ABCA1 expression system.

-

High-glucose Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

[³H]cholesterol.

-

Fatty acid-free bovine serum albumin (BSA).

-

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor.

-

Mifepristone.

-

Apolipoprotein A-I (apoA-I).

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate BHK-ABCA1 cells in 96-well plates at a density of 20,000 cells per well in DMEM supplemented with 10% FBS.

-

Cholesterol Labeling: After 24 hours, label the cells with 1 µCi/mL [³H]cholesterol in serum-free DMEM containing 2 mg/mL fatty acid-free BSA and 2 µg/mL ACAT inhibitor for 24 hours.[12]

-

Induction of ABCA1 Expression: Induce ABCA1 expression by incubating the cells with 10 nM mifepristone overnight.[12]

-

Efflux: Wash the cells and add the cholesterol acceptor (e.g., 10 µg/mL apoA-I) in serum-free medium.[13] Incubate for 4 hours.[12]

-

Quantification: Collect the medium and lyse the cells with 0.1 N NaOH.[14] Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Western Blotting for this compound Detection

This technique is used to detect and quantify the amount of this compound protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against ABCA1 (e.g., rabbit polyclonal, 1:1000 dilution).[2]

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells or tissues in lysis buffer and determine the protein concentration using a protein assay kit.

-

Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCA1 antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for this compound Localization

This method allows for the visualization of the subcellular localization of the this compound protein.

Materials:

-

Cells grown on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 10% normal goat serum in PBS).

-

Primary antibody against ABCA1 (e.g., rabbit polyclonal, 1:200 dilution).[2]

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Grow cells to an appropriate confluency on sterile glass coverslips.

-

Fixation: Rinse the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Wash with PBS and block with 10% normal goat serum for 1 hour to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ABCA1 antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing steps.

-

Counterstaining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

References

- 1. Characterization of apoA-I-dependent lipid efflux from adipocytes and role of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and Biological Activity of ABCA1 in Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ABCA1 Polyclonal Antibody (PA1-32129) [thermofisher.com]

- 6. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. miR-758 regulates cholesterol efflux through post-transcriptional repression of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of microRNA-33, SREBP and ABCA1 genes in a mouse model of high cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABCA1‐Mediated Cholesterol Efflux [bio-protocol.org]

- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 14. Cholesterol efflux mechanism revealed by structural analysis of human ABCA1 conformational states - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that mediates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, playing a pivotal role in the formation of high-density lipoprotein (HDL).[1][2][3] Its function is integral to reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues, thereby protecting against the development of atherosclerosis.[2][4] Consequently, ABCA1 has emerged as a significant therapeutic target for cardiovascular diseases.[2][4] Mutations in the ABCA1 gene are the cause of Tangier disease, a rare genetic disorder characterized by a severe reduction in HDL levels and an accumulation of cholesterol in various tissues.[2][5] This guide provides a comprehensive overview of ABCA1, its signaling pathways, related compounds and analogs, and detailed protocols for key experimental assays.

ABCA1 Signaling Pathways

The expression and activity of ABCA1 are regulated by a complex network of signaling pathways, primarily at the transcriptional and post-translational levels.

Transcriptional Regulation by LXR/RXR

The most well-characterized pathway governing ABCA1 expression involves the Liver X Receptors (LXRα and LXRβ) and the Retinoid X Receptor (RXR).[5] LXRs are nuclear receptors that, upon binding to their oxysterol ligands, form a heterodimer with RXR. This complex then binds to the LXR response element (LXRE) in the promoter region of the ABCA1 gene, initiating its transcription.[4]

Post-Translational Regulation and Stabilization

The interaction of apolipoproteins, such as apolipoprotein A-I (apoA-I), with ABCA1 triggers several signaling cascades that modulate its activity and stability.[1][6] These pathways include the activation of Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3), protein kinase A (PKA), protein kinase C (PKC), and the Rho family G protein CDC42.[1][6] Activation of PKA and CDC42 regulates ABCA1-mediated lipid efflux, while PKC activation leads to the stabilization of the ABCA1 protein.[1][6]

ABCA1-Related Compounds and Analogs

A variety of compounds have been identified that modulate the function of ABCA1. These are broadly categorized as activators (or inducers) and inhibitors.

ABCA1 Activators and Inducers

These compounds enhance the cholesterol efflux capacity of ABCA1, primarily by upregulating its expression or by promoting its activity.

| Compound Class | Example Compound(s) | Mechanism of Action | Observed Effect |

| LXR Agonists | T0901317, GW3965 | Transcriptional activation via LXR/RXR pathway.[4] | Increased ABCA1 mRNA and protein expression, leading to enhanced cholesterol efflux.[7] |

| ApoE Mimetic Peptides | - | Mimic the action of apolipoprotein E, stimulating cholesterol efflux. | Potent stimulation of cellular cholesterol efflux via ABCA1. |

| AMPK Activators | IMM-H007 | Inhibits ABCA1 degradation by suppressing calpain activity. | Increased cell-surface ABCA1 and enhanced HDL cholesterol efflux capacity. |

| PPARγ Agonists | Propofol | Upregulates ABCA1 expression through the PPARγ/LXRα signaling pathway. | Increased expression of ABCA1. |

| ESD Activators | FPD5 | Activates Esterase D (ESD), which deacetylates and activates JAB1, promoting ABCA1-mediated cholesterol efflux. | Decreased blood cholesterol levels and reduced formation of foam cells. |

ABCA1 Inhibitors

These compounds reduce or block the cholesterol efflux function of ABCA1.

| Compound | Mechanism of Action | Observed Effect | IC50/Inhibitory Concentration |

| Probucol | Inhibits ABCA1-mediated HDL biogenesis. | Inhibition of cholesterol and phospholipid release. | Reported to inhibit cholesterol efflux by 80% in J774 cells and >50% in human fibroblasts.[5] |

| Akt Inhibitors | DEBC | Negatively regulates ABCA1 function, likely through mTORC1. | Increased cholesterol efflux to apoA-I in an ABCA1-dependent manner. |

| DIDS | Anion exchange inhibitor. | Inhibits ABCA1-dependent cholesterol efflux. | - |

Experimental Protocols

This section details the methodologies for key experiments used to study ABCA1 function and regulation.

Cholesterol Efflux Assay

This assay measures the ability of cells to efflux cholesterol to an acceptor protein like apoA-I. Both radioactive and fluorescent methods are commonly used.

Detailed Methodology (Fluorescent Method using BODIPY-cholesterol):

-

Cell Seeding: Plate macrophages (e.g., J774 or THP-1) in 96-well plates and allow them to adhere.

-

Labeling: Label cells with a medium containing BODIPY-cholesterol for 1-4 hours.

-

Equilibration: Wash the cells and equilibrate them in a serum-free medium, often containing a cAMP analog to upregulate ABCA1 expression, for 16-18 hours.

-

Treatment: Incubate the cells with the test compounds (activators or inhibitors) for a specified duration.

-

Efflux: Replace the medium with a fresh medium containing the cholesterol acceptor (e.g., apoA-I, 10 µg/mL).

-

Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.

-

Sample Collection: Transfer the supernatant (medium) to a new plate. Lyse the cells in the original plate with a lysis buffer.

-

Quantification: Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader (Excitation/Emission ~482/515 nm).

-

Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium) / (Fluorescence in medium + Fluorescence in cell lysate) x 100.

Western Blotting for ABCA1 Protein Expression

This technique is used to detect and quantify the amount of ABCA1 protein in cell lysates.

Detailed Methodology: [1]

-

Sample Preparation: Culture and treat cells as required. Lyse the cells using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto a 7.5% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCA1 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Gene Expression Analysis by Real-Time Quantitative RT-PCR (qRT-PCR)

This method is used to measure the relative quantity of ABCA1 mRNA in cells.

Detailed Methodology:

-

RNA Extraction: Culture and treat cells as required. Extract total RNA using a reagent like TRIzol or a column-based kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for ABCA1 and a reference gene (e.g., GAPDH or β-actin).

-

Human ABCA1 Forward Primer: 5'-GGTTTGGAGATGGTTATACAATAGTTGT-3'

-

Human ABCA1 Reverse Primer: 5'-CCCGGAAACGCAAGTCC-3'

-

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Analyze the amplification data and calculate the relative expression of ABCA1 mRNA using the comparative CT (ΔΔCT) method, normalizing the data to the reference gene.

Conclusion

ABCA1 remains a compelling target for the development of novel therapeutics aimed at preventing and treating atherosclerotic cardiovascular disease. A thorough understanding of its complex regulatory pathways and the availability of robust experimental protocols are essential for advancing research in this field. This guide provides a foundational resource for scientists and drug developers working on ABCA1-related compounds and analogs, facilitating further exploration and discovery.

References

- 1. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. A new activator of esterase D decreases blood cholesterol level through ESD/JAB1/ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inducers of ABCA1 and apoE that act through indirect activation of the LXR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TNF-α decreases ABCA1 expression and attenuates HDL cholesterol efflux in the human intestinal cell line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review: Molecular Mechanism of Regulation of ABCA1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the ABC-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ABC-1 cell line, derived from a human lung adenocarcinoma, is a valuable in vitro model for cancer research and drug discovery.[1] These application notes provide detailed protocols for the culture and experimental use of the this compound cell line, with a focus on assessing cellular responses to therapeutic compounds. The protocols outlined below include general cell line maintenance, a cytotoxicity assay to determine drug efficacy, and a functional assay to assess the activity of ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance.[2][3]

Data Summary

The following tables represent typical quantitative data obtained from the experimental protocols described herein.

Table 1: this compound Cell Line Characteristics

| Parameter | Value | Reference |

| Cell Type | Human Lung Adenocarcinoma | [1] |

| Doubling Time | Approximately 24-72 hours | [1] |

| Key Mutations | EGFR (p.Leu858Arg), TP53 (p.Pro278Ser) | [1] |

| Culture Medium | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin | N/A |

| Culture Conditions | 37°C, 5% CO2, humidified incubator | N/A |

Table 2: Sample Cytotoxicity Data for Compound X on this compound Cells

| Compound X Concentration (µM) | Percent Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 95.2 ± 5.1 |

| 1 | 78.6 ± 6.2 |

| 10 | 51.3 ± 4.8 |

| 50 | 22.7 ± 3.9 |

| 100 | 5.4 ± 2.1 |

| Calculated IC50 | 9.8 µM |

Table 3: Sample ABC Transporter Activity Data

| Treatment Group | Fluorescent Substrate Accumulation (Mean Fluorescence Intensity ± SD) |

| Vehicle Control | 350 ± 45 |

| Compound X (10 µM) | 365 ± 52 |

| Known ABC Transporter Inhibitor (Positive Control) | 1250 ± 110 |

Experimental Protocols

This compound Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the this compound cell line to maintain its health and viability for experiments.

Materials:

-

This compound cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture flasks (T-75)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

-

Inverted microscope

-

Centrifuge

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing (if starting from a frozen vial):

-

Quickly thaw the vial in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, remove the spent medium.

-

Wash the cell monolayer with 5 mL of sterile PBS.

-

Add 2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new T-75 flasks at a split ratio of 1:4 to 1:8.

-

Cytotoxicity Assay (IC50 Determination)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).[2]

Materials:

-

This compound cells in logarithmic growth phase

-

Complete growth medium

-

Test compound (e.g., Compound X)

-

Vehicle control (e.g., DMSO)

-

96-well clear-bottom cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the this compound cells.

-

Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.

-

Incubate for an additional 72 hours.

-

-

Viability Assessment:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

ABC Transporter Functional Assay

This protocol assesses the function of ABC transporters by measuring the efflux of a fluorescent substrate. Inhibition of these transporters leads to increased intracellular fluorescence.

Materials:

-

This compound cells

-

Fluorescent ABC transporter substrate (e.g., JC-1, Rhodamine 123)[3]

-

Test compound

-

Known ABC transporter inhibitor (positive control)

-

96-well black, clear-bottom cell culture plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed this compound cells in a 96-well plate as described in the cytotoxicity assay protocol and incubate for 24 hours.

-

Compound Incubation:

-

Remove the medium and add fresh medium containing the test compound or controls.

-

Incubate for 1 hour at 37°C.

-

-

Substrate Loading:

-

Add the fluorescent substrate to all wells at its working concentration.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Efflux and Measurement:

-

Wash the cells twice with ice-cold PBS to remove extracellular substrate.

-

Add 100 µL of fresh, pre-warmed medium to each well.

-

Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway in this compound cells.

Experimental Workflow Diagram

Caption: Workflow for cytotoxicity and ABC transporter assays.

References

- 1. Cellosaurus cell line this compound (CVCL_1066) [cellosaurus.org]

- 2. Evaluation of current methods used to analyze the expression profiles of ABC transporters yields an improved drug-discovery database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Content Assay Strategy for the Identification and Profiling of ABCG2 Modulators in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. mdpi.com [mdpi.com]

ABC-1 dosage and administration guidelines

Application Notes and Protocols: ABC-1

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Growth Factor Associated Kinase 1 (GFAK1). Overexpression and constitutive activation of the GFAK1 signaling pathway have been implicated in the pathogenesis of various solid tumors. This compound competitively binds to the ATP-binding pocket of GFAK1, leading to the inhibition of its downstream signaling cascade, resulting in cell cycle arrest and apoptosis in tumor cells. These application notes provide a summary of preclinical data and standardized protocols for the use of this compound in in-vitro and in-vivo research settings.

GFAK1 Signaling Pathway

The GFAK1 pathway is a critical regulator of cell proliferation and survival. Upon binding of its ligand, Growth Factor-Z (GFZ), the GFZ receptor dimerizes and autophosphorylates, leading to the recruitment and activation of GFAK1. Activated GFAK1 then phosphorylates the downstream effector protein, Proliferation-Associated Protein 3 (PAP3), which translocates to the nucleus to activate transcription of genes involved in cell cycle progression. This compound acts as a direct inhibitor of GFAK1 phosphorylation.

Application Note: Analytical Methods for the Quantification of ABC-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABC-1 is a novel protein biomarker implicated in the progression of various inflammatory diseases. Accurate and precise quantification of this compound in biological matrices is critical for its clinical validation, for use in pharmacokinetic/pharmacodynamic (PK/PD) modeling, and for patient stratification in clinical trials. This document provides detailed application notes and protocols for three widely adopted analytical methods for the quantification of this compound: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a hypothetical signaling pathway involving this compound, where an external stimulus leads to the activation of a receptor, initiating a cascade that results in the transcription and secretion of this compound. This highlights the biological context in which this compound quantification is relevant.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle

The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying a target protein.[1][2][3][4] In this format, a capture antibody specific to this compound is immobilized on a microplate well. The sample containing this compound is added, and the protein is "captured." A second, enzyme-conjugated detection antibody, which binds to a different epitope on this compound, is then added. Finally, a substrate is introduced, which is converted by the enzyme into a measurable signal (e.g., colorimetric or fluorescent).[4][5] The signal intensity is directly proportional to the amount of this compound in the sample.

Experimental Workflow: Sandwich ELISA for this compound

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]

- 3. ELISA Protocol [protocols.io]

- 4. Protein assay ELISA [qiagen.com]

- 5. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABC Transporters in Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ATP-binding cassette (ABC) transporter superfamily represents a large and diverse group of transmembrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. These transporters play crucial roles in cellular homeostasis, detoxification, and protection against xenobiotics. Dysregulation of ABC transporter function is implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for studying the role of key ABC transporters—ABCA1, ABCB1, and ABCC1—in models of Alzheimer's disease, cancer, and cardiovascular disease.

Section 1: ABCA1 in Alzheimer's Disease

The ATP-binding cassette transporter A1 (ABCA1) is a key regulator of cholesterol efflux and the formation of high-density lipoprotein (HDL) particles in the periphery and the central nervous system (CNS). In the brain, ABCA1 mediates the lipidation of apolipoprotein E (ApoE), a process critical for the clearance of amyloid-beta (Aβ) peptides.[1] Dysfunction in ABCA1-mediated pathways has been linked to an increased risk of Alzheimer's disease (AD).[2]

Quantitative Data from Preclinical Models

The following table summarizes the quantitative effects of ABCA1 modulation on Aβ pathology in the PDAPP mouse model of Alzheimer's disease.

| Experimental Model | Intervention | Key Outcome | Quantitative Result | Reference |

| PDAPP Transgenic Mice (12 months old) | 2-fold overexpression of ABCA1 in the brain | Thioflavine S-positive amyloid plaque reduction | ~50% decrease | [2] |

| PDAPP Transgenic Mice (12 months old) | ≥6-fold overexpression of ABCA1 in the brain | Thioflavine S-positive amyloid plaque reduction | Near complete absence (~0%) | [2] |

| PDAPP Transgenic Mice (12 months old) | 2.5-fold lower Aβ levels in PDAPP/Abca1 line D Tg mice | Total Aβ level reduction | ~2.5-fold lower compared to non-transgenic littermates | [2] |

| PDAPP Transgenic Mice (12 months old) | 3-fold less Aβ in the brain in PDAPP/Abca1 line E Tg mice | Total Aβ level reduction | ~3-fold less compared to non-transgenic littermates | [2] |

Signaling Pathway: LXR Activation and ABCA1 Expression

The expression of ABCA1 is transcriptionally regulated by Liver X Receptors (LXRs), which form heterodimers with Retinoid X Receptors (RXRs). Activation of this pathway in astrocytes, the primary producers of ApoE in the brain, enhances ABCA1 expression, leading to increased ApoE lipidation and subsequent Aβ clearance.[3][4]

Section 2: ABCB1 and ABCC1 in Cancer Multidrug Resistance

ABCB1 (P-glycoprotein/MDR1) and ABCC1 (MRP1) are well-characterized ABC transporters that contribute to multidrug resistance (MDR) in cancer by actively effluxing a broad range of chemotherapeutic agents from cancer cells.[5][6] Overexpression of these transporters is a significant factor in the failure of chemotherapy.[5][6]

Quantitative Data from In Vitro Models

The following tables summarize the effects of ABCB1 and ABCC1 modulation on the efficacy of chemotherapeutic drugs in various cancer cell lines.

Table 2.1: Effect of ABCB1 Inhibition on Doxorubicin IC50

| Cell Line | Treatment | Doxorubicin IC50 | Fold Decrease in IC50 | Reference |

| EMT6/AR1.0 (Murine Mammary Carcinoma) | Doxorubicin + 0.1 µM Tariquidar | 22-fold lower than Doxorubicin alone | 22 | [5] |

| H69/LX4 (Human Small-Cell Lung Carcinoma) | Doxorubicin + 0.1 µM Tariquidar | 150-fold lower than Doxorubicin alone | 150 | [5] |

| 2780 AD (Human Ovarian Carcinoma) | Doxorubicin + 0.1 µM Tariquidar | 22-150-fold lower than Doxorubicin alone | 22-150 | [5] |

| MCF-7 (Human Breast Cancer) | Doxorubicin | 3.09 ± 0.03 µg/mL | - | [7] |

| MCF-7/ADR (Doxorubicin-resistant) | Doxorubicin | 13.2 ± 0.2 µg/mL | - | [7] |

Table 2.2: Cisplatin IC50 in NSCLC Cell Lines with Differential ABCC Expression

| Cell Line | Description | Cisplatin IC50 | Reference |

| A549 | Non-small cell lung cancer | 9 ± 1.6 µM | |

| A549/DDP | Cisplatin-resistant A549 | 17.06 ± 0.23 µg/mL (~17.06 µM) |

Signaling Pathway: ABCB1-Mediated Drug Efflux

ABCB1 utilizes the energy from ATP hydrolysis to expel chemotherapeutic drugs from the intracellular environment, thereby reducing their concentration at their target sites and conferring resistance.

Section 3: Experimental Protocols

Protocol 3.1: Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I), a key process mediated by ABCA1.

Materials:

-

J774.1 murine macrophages

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fatty acid-free bovine serum albumin (BSA)

-

[1,2-³H]-cholesterol

-

ACAT inhibitor (e.g., Sandoz 58-035)

-

ApoA-I (or other cholesterol acceptor)

-

PBS (Phosphate-Buffered Saline)

-

Scintillation counter and fluid

Procedure:

-

Cell Seeding: Seed J774.1 macrophages in 48-well plates and allow them to adhere for 24 hours.[6]

-

Cholesterol Labeling: Label the cells by incubating them overnight with 1 µCi/ml [1,2-³H]-cholesterol in DMEM containing 0.5% fatty acid-free BSA and an ACAT inhibitor (e.g., 5 µg/ml Sandoz 58-035).[6]

-

Equilibration: Wash the cells twice with PBS. Then, incubate the cells for 16 hours with your experimental compounds (e.g., LXR agonists) or control vehicle in DMEM/0.5% BSA.[6]

-

Cholesterol Efflux: After the equilibration period, wash the cells. Add DMEM/0.5% BSA containing the cholesterol acceptor (e.g., 10 µg/ml ApoA-I) to the wells and incubate for 4-5 hours.[6]

-

Sample Collection: Collect the medium from each well and filter it to remove any detached cells.[6]

-

Cell Lysis: Lyse the cells in the wells with a suitable lysis buffer.

-

Quantification: Measure the radioactivity in an aliquot of the collected medium and the cell lysate using a scintillation counter.[6]

-

Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) * 100.

Protocol 3.2: Rhodamine 123 Efflux Assay

This assay is used to assess the function of ABCB1 by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

Cancer cell line overexpressing ABCB1 (e.g., K562/DOX) and its parental line (e.g., K562)

-

Rhodamine 123

-

ABCB1 inhibitor (e.g., Verapamil)

-

Culture medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Culture the cells to the desired confluency.

-

Loading with Rhodamine 123: Incubate the cells with a defined concentration of Rhodamine 123 (e.g., 1 µM) for a specific time (e.g., 30 minutes) at 37°C to allow for substrate accumulation.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux: Resuspend the cells in fresh, pre-warmed medium with and without the ABCB1 inhibitor (e.g., 10 µM Verapamil).

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.

-

Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Interpretation: A lower fluorescence intensity in the absence of the inhibitor compared to the parental cell line or the inhibitor-treated cells indicates active efflux by ABCB1.

Protocol 3.3: ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated in the presence of their substrates.

Materials:

-

Purified membrane vesicles containing the ABC transporter of interest (e.g., ABCB1 or ABCC1)

-

Assay buffer (specific to the transporter)

-

ATP

-

Substrate/inhibitor of the transporter

-

Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the membrane vesicles, assay buffer, and the test compound (substrate or inhibitor) at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the colorimetric reagent (e.g., Malachite green) to detect the amount of inorganic phosphate released.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630-650 nm) using a microplate reader.

-

Analysis: Determine the substrate-stimulated ATPase activity by subtracting the basal activity (without substrate) from the activity in the presence of the substrate. For inhibitors, measure the reduction in basal or substrate-stimulated activity.

Experimental Workflow: Screening for ABCB1 Inhibitors

The following diagram illustrates a typical workflow for screening and validating potential inhibitors of ABCB1.

References

- 1. Activation of ABCC Genes by Cisplatin Depends on the CoREST Occurrence at Their Promoters in A549 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABC transporter inhibitors in reversing multidrug resistance to chemotherapy [figshare.utas.edu.au]

Application Notes & Protocols: Delivery Systems and Formulations for Modulating ABC Transporter Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development and evaluation of delivery systems designed to modulate the activity of ATP-binding cassette (ABC) transporters. We focus on two prominent members of this superfamily: ABCA1, a key regulator of cellular cholesterol efflux, and ABCB1 (P-glycoprotein), a major contributor to multidrug resistance (MDR) in oncology.

Application Note 1: Modulating ABCA1 Activity for Cardiovascular Research

The ATP-binding cassette transporter A1 (ABCA1) is an integral membrane protein essential for the transport of cholesterol and phospholipids out of cells to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I).[1] This process, known as reverse cholesterol transport, is a critical anti-atherogenic pathway. The interaction of apolipoproteins with ABCA1 activates multiple signaling cascades, including Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and protein kinase A (PKA), which regulate both lipid efflux and anti-inflammatory responses.[1] Formulations that can effectively modulate ABCA1 activity are of significant interest for the development of therapies targeting cardiovascular disease.

Visualization: ABCA1 Signaling Pathway

Caption: ABCA1 activation by apoA-I initiates signaling cascades that promote lipid efflux.

Protocol 1: ABCA1-Mediated Cholesterol Efflux Assay

This protocol describes a cell-based assay to quantify the efflux of cholesterol from macrophages, a key process mediated by ABCA1. The method uses a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol) as a safe and sensitive alternative to radioactive labeling.[2][3][4]

Materials:

-

Macrophage cell line (e.g., J774 or RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BODIPY-cholesterol labeling solution

-

Serum-free medium

-

Cyclic AMP (cAMP) solution (for upregulating ABCA1 expression)

-